An In-depth Technical Guide to 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one: Structure, Properties, and Synthesis
An In-depth Technical Guide to 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one. While specific experimental data for this molecule is limited in publicly accessible literature, this document consolidates available information and presents a detailed, scientifically grounded perspective on its structure, physicochemical properties, and a proposed synthetic route. The potential pharmacological significance of the cyclohepta[c]pyridine scaffold is also discussed, drawing insights from related chemical structures. This guide serves as a foundational resource for researchers interested in the synthesis and exploration of this and similar heterocyclic systems for applications in medicinal chemistry and drug discovery.
Introduction and Chemical Identity
6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one is a tricyclic heterocyclic compound featuring a pyridine ring fused to a seven-membered cycloheptanone ring. The nomenclature specifies the fusion of the pyridine ring at its 'c' face (the C3-C4 positions) with the cycloheptane ring. This structural motif is a member of the broader class of cycloheptapyridines, which are of interest in medicinal chemistry due to the diverse biological activities exhibited by related nitrogen-containing fused ring systems.
The pyridine ring is a common scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall stability.[1] The fusion of a seven-membered ring introduces a three-dimensional conformation that can be pivotal for specific interactions with biological targets.
Key Identifiers:
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Chemical Name: 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one
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CAS Number: 95207-84-4[2]
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Molecular Formula: C₁₀H₁₁NO[3]
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Molecular Weight: 161.20 g/mol [3]
Below is the chemical structure of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one:
Caption: 2D Chemical Structure of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one are not extensively reported. However, based on its structure and data from chemical suppliers, the following properties can be summarized:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [3] |
| Molecular Weight | 161.20 g/mol | [3] |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
| pKa | Not specified | - |
Proposed Synthesis
The proposed synthesis involves a multi-step process starting from commercially available pyridine-3,4-dicarboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one.
Detailed Experimental Protocol (Proposed)
Step 1: Esterification of Pyridine-3,4-dicarboxylic acid
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Rationale: The initial step is to convert the carboxylic acid groups into esters to prevent unwanted side reactions in subsequent steps and to provide the necessary functionality for the Dieckmann condensation.
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Procedure:
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Suspend pyridine-3,4-dicarboxylic acid in an excess of absolute ethanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl pyridine-3,4-dicarboxylate.
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Step 2: Chain Elongation
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Rationale: To construct the seven-membered ring, a three-carbon chain needs to be introduced at one of the ester positions. This is achieved by forming an enolate and reacting it with an appropriate electrophile.
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Procedure:
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Dissolve diethyl pyridine-3,4-dicarboxylate in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
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Slowly add one equivalent of a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) to selectively form the enolate at the 4-position.
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After stirring for 1 hour, add one equivalent of ethyl 3-bromopropanoate.
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Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain diethyl 4-(3-ethoxy-3-oxopropyl)pyridine-3-carboxylate.
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Step 3: Intramolecular Dieckmann Condensation
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Rationale: This is the key ring-forming step. The presence of a strong base will promote the intramolecular cyclization of the diester to form the β-keto ester of the cyclohepta[c]pyridine ring system.[4][5]
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Procedure:
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Dissolve the product from Step 2 in anhydrous toluene under an inert atmosphere.
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Add a slight excess of sodium ethoxide.
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Heat the mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.
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Cool the reaction to room temperature and carefully add dilute hydrochloric acid to neutralize the mixture and protonate the enolate.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield ethyl 5-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-6-carboxylate.
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Step 4: Hydrolysis and Decarboxylation
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Rationale: The final step is the removal of the ester group at the 6-position to yield the target compound. This is a standard procedure for β-keto esters.
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Procedure:
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Dissolve the β-keto ester from Step 3 in an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.
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Cool the reaction mixture and acidify with concentrated hydrochloric acid.
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Gently heat the acidic solution to promote decarboxylation until carbon dioxide evolution ceases.
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Cool the solution and neutralize with a base (e.g., sodium bicarbonate).
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Extract the final product, 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
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Characterization
The identity and purity of the synthesized 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the seven-membered ring. The chemical shifts and coupling constants would be crucial for confirming the connectivity of the atoms.
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¹³C NMR would show distinct peaks for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the cycloheptanone ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹, and characteristic bands for the C=N and C=C bonds of the pyridine ring.
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Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compound.
Potential Pharmacological Profile and Applications
While there is no specific biological data available for 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one, the broader class of cycloalkane-fused pyridines has shown a wide range of biological activities. For instance, derivatives of the related cyclopenta[c]pyridine scaffold have demonstrated potential as antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological agents.[4][7]
The isomeric cyclohepta[b]pyridine core is also found in compounds investigated as CGRP receptor antagonists, which are relevant for the treatment of migraines.[8] Additionally, tricyclic systems containing a pyridine ring fused to other rings have been explored for their photo-antiproliferative activity.[9]
Given this context, 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one represents a novel scaffold that could be of interest for screening in various therapeutic areas, including but not limited to:
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Oncology: As a scaffold for the development of novel anti-cancer agents.
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Neuroscience: For its potential to interact with receptors in the central nervous system.
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Infectious Diseases: As a starting point for the development of new antibacterial or antiviral drugs.
Potential Mechanism of Action Visualization
Should this scaffold show activity against a particular kinase, for example, the mechanism would likely involve competitive binding at the ATP-binding site.
Caption: A generalized mechanism of competitive kinase inhibition.
Future Research Directions
The lack of extensive data on 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one highlights several opportunities for future research:
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Synthesis and Characterization: The development and validation of an efficient and scalable synthetic route to this compound is a primary objective. Full characterization using modern analytical techniques is essential.
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Pharmacological Screening: A broad biological screening of the compound against a panel of targets (e.g., kinases, GPCRs, ion channels) could uncover novel biological activities.
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Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives with substitutions on both the pyridine and cycloheptane rings would allow for the exploration of SAR and the optimization of any identified biological activity.
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Computational Studies: Molecular modeling and docking studies could help to predict potential biological targets and guide the design of more potent analogues.
Conclusion
6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one is a heterocyclic compound with a novel structural scaffold. While specific experimental data is scarce, this guide provides a comprehensive theoretical framework, including a plausible synthetic route and an overview of its potential in medicinal chemistry. The information presented here serves as a valuable starting point for researchers aiming to synthesize, characterize, and explore the biological potential of this intriguing molecule.
References
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5][9]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents - PMC - NIH
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[Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[5]annulen-7-ols - Beilstein Journals]([Link])
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